N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide
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Description
N-(3-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide is a useful research compound. Its molecular formula is C19H18ClFN2O2 and its molecular weight is 360.81. The purity is usually 95%.
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Scientific Research Applications
Radiotracer Synthesis for CB1 Cannabinoid Receptors
The compound N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, also known as [18F]NIDA-42033, was synthesized through nucleophilic displacement, demonstrating the feasibility of this approach. This compound serves as a potential radiotracer for studying CB1 cannabinoid receptors in the brain through positron emission tomography, offering specific radioactivity and radiochemical purity suitable for such applications (Katoch-Rouse & Horti, 2003).
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
Research has explored the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key structural components identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring. Variations in these structures have been crucial in characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).
Molecular Interaction and Antagonist Activity
The molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, revealing multiple distinct conformations of the molecule. This research contributes to understanding how specific conformers and their spatial orientation and electrostatic characteristics can interact with the CB1 receptor, highlighting the potential antagonist or inverse agonist activities of these compounds (Shim et al., 2002).
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-7-5-9-17(13-15)23(19(25)22-10-2-1-3-11-22)18(24)14-6-4-8-16(21)12-14/h4-9,12-13H,1-3,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPWMIHTJXBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.